An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, a significant chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven insights, and detailed experimental protocols to support laboratory work and decision-making.
Introduction
1-[3-(Benzyloxy)phenyl]piperazine and its dihydrochloride salt are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the phenylpiperazine scaffold is common in compounds targeting the central nervous system. A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in drug design, formulation, and manufacturing. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing the bioavailability and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes available data with established scientific principles to provide a robust framework for the characterization of this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
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Chemical Name: 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
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Synonyms: 3-(Benzyloxy)phenyl piperazine dihydrochloride
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Molecular Formula: C₁₇H₂₂Cl₂N₂O[2]
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Molecular Weight: 341.3 g/mol [2]
The structure consists of a piperazine ring linked to a phenyl ring at the meta position, which in turn is ether-linked to a benzyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.
For the free base, 1-[3-(Benzyloxy)phenyl]piperazine:
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CAS Number: 756751-75-4
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Molecular Formula: C₁₇H₂₀N₂O
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Molecular Weight: 268.35 g/mol
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. Due to the limited availability of direct experimental data for 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, this section provides a combination of data from closely related analogues and theoretical predictions.
Table 1: Summary of Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Rationale and Supporting Insights |
| Appearance | White to off-white solid | Phenylpiperazine derivatives and their salts are typically crystalline solids at room temperature. |
| Melting Point (°C) | >250 (with decomposition) | The melting point of piperazine dihydrochloride is high (318-320 °C). The introduction of the bulky benzyloxyphenyl group may slightly lower the melting point, but it is expected to remain high due to the ionic nature of the salt. |
| Solubility | High in water; Soluble in polar protic solvents (e.g., methanol, ethanol); Low in non-polar organic solvents. | As a dihydrochloride salt, the compound is expected to be highly water-soluble due to the ionic interactions with water molecules. Piperazine itself is freely soluble in water.[3][4] The solubility in organic solvents will be lower, but the presence of the organic moieties may allow for some solubility in polar organic solvents. |
| pKa (predicted) | pKa₁: ~8-9, pKa₂: ~4-5 | The two pKa values correspond to the two nitrogen atoms of the piperazine ring. The pKa of piperazine itself is approximately 9.73 and 5.35.[5][6] The electron-withdrawing effect of the phenyl group is expected to decrease the basicity of the anilinic nitrogen (N1), thus lowering its pKa compared to piperazine. The N4 nitrogen, being further from the phenyl ring, will have a pKa closer to that of a typical secondary amine. |
| LogP (predicted for free base) | 3.5 - 4.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the benzyl and phenyl groups significantly increases the lipophilicity compared to piperazine. This value is an estimation for the neutral (free base) form of the molecule. The LogD (distribution coefficient) at physiological pH will be lower due to the protonation of the piperazine nitrogens. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyloxy and phenyl rings, typically in the range of 6.8-7.5 ppm. The benzylic methylene protons (-O-CH₂-Ph) would likely appear as a singlet around 5.0 ppm. The piperazine ring protons would exhibit complex multiplets in the 2.5-3.5 ppm region, with potential broadening due to the presence of the hydrochloride salt.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The benzylic carbon should appear around 70 ppm, and the piperazine carbons would be in the 40-55 ppm range.
Fourier-Transform Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the different functional groups present in the molecule.
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N-H stretching: Broad bands in the region of 2400-2800 cm⁻¹ are expected due to the protonated amine (R₂NH₂⁺) stretching vibrations in the dihydrochloride salt.
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C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl groups will be observed between 2800 and 3000 cm⁻¹.
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C=C stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
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C-O stretching: The aryl ether C-O stretching vibration is expected around 1200-1250 cm⁻¹.
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C-N stretching: These vibrations for the piperazine ring will likely be found in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (1-[3-(Benzyloxy)phenyl]piperazine), the molecular ion peak [M]⁺ would be observed at m/z 268.
Expected Fragmentation Pattern:
The fragmentation of phenylpiperazine derivatives is well-documented.[7] Key fragmentation pathways would likely involve:
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Cleavage of the benzylic ether bond, leading to a prominent ion at m/z 91 (tropylium ion).
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Fragmentation of the piperazine ring, yielding characteristic ions.
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Loss of the piperazine moiety.
Analytical Methodologies
Robust analytical methods are crucial for quality control, enabling the determination of purity, identification of impurities, and quantification of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride.
Caption: A typical workflow for developing a robust HPLC analytical method.
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Column: C18, 5 µm, 4.6 x 250 mm
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength where the aromatic rings show significant absorbance (e.g., ~220 nm or ~270 nm).
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Column Temperature: 25-30 °C
The development of a specific HPLC method would require optimization of these parameters.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of phenylpiperazine derivatives.[11][12] However, due to the relatively low volatility of 1-[3-(Benzyloxy)phenyl]piperazine, derivatization might be necessary to improve its thermal stability and chromatographic behavior. The analysis is typically performed on the free base form of the compound.
Stability and Storage
The stability of a chemical compound is a critical parameter that affects its shelf-life and storage requirements.
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Solid-State Stability: As a dihydrochloride salt, 1-[3-(Benzyloxy)phenyl]piperazine is expected to be a stable crystalline solid under normal laboratory conditions. Amine hydrochlorides are generally less susceptible to oxidation than their free base counterparts.[13]
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Solution Stability: In aqueous solutions, the stability will be pH-dependent. Acidic to neutral conditions are likely to favor stability. In basic solutions, the compound will exist as the free base, which may be more prone to degradation.
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Hygroscopicity: Piperazine and its salts can be hygroscopic.[6] Therefore, it is recommended to store the compound in a tightly sealed container in a dry environment to prevent moisture absorption, which could lead to caking or chemical degradation.
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Light Sensitivity: While there is no specific data, compounds with aromatic rings can be sensitive to light. It is prudent to store the material protected from light.
Recommended Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances and protected from light.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and validated for the specific compound.
Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation: Add an excess amount of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride to a known volume of purified water in a sealed, screw-cap vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
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Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Determination of pKa by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in a known volume of deionized water.
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Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
Caption: Step-by-step process for pKa determination via potentiometric titration.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride. While direct experimental data for some parameters are limited, a comprehensive profile has been constructed through the analysis of its chemical structure, data from analogous compounds, and established scientific principles. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and effective use of this important chemical intermediate in the pursuit of new therapeutic agents.
References
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[Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K]([Link]
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